molecular formula C11H9ClF2N2O2 B2914858 Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-51-0

Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2914858
CAS No.: 2451256-51-0
M. Wt: 274.65
InChI Key: WLBWQQWJHNUECL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a trifunctional core:

  • 6-Chloro substituent: Enhances electrophilicity and influences regioselectivity in reactions .
  • 2-(Difluoromethyl) group: Introduces steric and electronic effects, modulating lipophilicity and metabolic stability compared to trifluoromethyl analogs .
  • Ethyl ester at position 3: A common functional group for intermediates in medicinal chemistry, facilitating hydrolysis to carboxylic acids for further derivatization .

Properties

IUPAC Name

ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBWQQWJHNUECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and imidazole moieties under acidic or basic conditions. The difluoromethyl group can be introduced using reagents like difluoromethyl lithium or difluoromethyl bromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug development.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Target Compound : Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-(CHF₂), 3-COOEt ~284.65 (calculated) N/A Potential intermediate for kinase inhibitors or antimicrobial agents (by analogy)
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-(CF₃), 3-COOEt 302.68 N/A Biochemical research (commercial availability noted)
Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 6-Cl, 2-(CHF₂), 3-COOEt 353.55 N/A Lab-scale synthesis (high-cost intermediate)
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOEt 269.10 N/A Precursor for Suzuki coupling reactions
Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 5-Cl, 2-Ph, 3-COOEt 300.74 N/A Antimicrobial studies
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate 7-Me, 2-(4-CF₃Ph), 3-COOEt 349.29 129–131 PI3Kα inhibitor (HS-173 analog)

Structural and Electronic Differences

  • Substituent Effects :
    • Chloro vs. Bromo : Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to chlorine .
    • Difluoromethyl (CHF₂) vs. Trifluoromethyl (CF₃) : CHF₂ offers reduced electronegativity but higher metabolic stability than CF₃, balancing lipophilicity and bioavailability .
  • Positional Isomerism :
    • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine : The latter’s pyridazine core alters π-conjugation and hydrogen-bonding capacity, affecting binding to biological targets .

Biological Activity

Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C11H8ClF2N3O2
  • CAS Number : 2451256-51-0
  • Molecular Weight : 277.65 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Difluoromethylation agents and imidazole derivatives.
  • Conditions : Reactions often occur under mild conditions using solvents such as ethanol or methanol at controlled temperatures.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance:

  • Case Study : A series of imidazo[1,2-a]pyridine derivatives showed significant activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Cancer Properties

The compound has also been evaluated for anti-cancer activity. In vitro studies indicated:

  • Cell Lines : The compound exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation, with IC50 values reported in the low micromolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the difluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which correlates with increased biological activity .
  • Chlorine Substitution : The chlorine atom at position 6 contributes to improved binding affinity to target enzymes involved in cancer progression and microbial resistance.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32
Anti-cancerMCF-7 (breast cancer)5
Anti-cancerA549 (lung cancer)7

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?

  • Methodology : Utilize Friedel-Crafts acylation or one-pot multicomponent reactions. For example, cyclocondensation of aminopyridines with chloro ketones (e.g., 1,3-dichloroacetone) in refluxing 1,2-dimethoxyethane, followed by functionalization at the C-3 position. Lewis acids (e.g., FeCl₃) can catalyze acetylation to improve yields (65–92%) . Parallel synthetic libraries should avoid heterogeneous mixtures by optimizing solvent systems (e.g., DMF/THF) and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., difluoromethyl at C-2, ethyl ester at C-3) by analyzing chemical shifts and coupling constants .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀ClF₂N₂O₂: 307.04) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What strategies are recommended for initial biological activity screening?

  • Methodology : Prioritize target-based assays linked to known imidazo[1,2-a]pyridine activities:

  • Antitubercular : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC ≤ 1 µg/mL) .
  • Cytoprotective : Evaluate gastric ulcer models (e.g., ethanol-induced lesions in rats) at 10–50 mg/kg doses .
  • TSPO Ligand Activity : Radiolabel with iodine-123 for SPECT imaging in neuroinflammatory rodent models .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Core Modifications : Systematically vary substituents at C-2 (e.g., difluoromethyl vs. trifluoromethyl) and C-3 (ester vs. amide). Synthesize analogs via nucleophilic substitution or cross-coupling reactions .
  • Bioisosteric Replacement : Replace the ethyl ester with a carboxamide to enhance metabolic stability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like PI3Kα or TSPO, correlating with experimental IC₅₀ values .

Q. What advanced analytical techniques resolve conflicting data on bioactivity or metabolic stability?

  • Methodology :

  • Metabolite Identification : Use LC-HRMS/MS to track in vitro hepatic microsomal degradation. For example, ester hydrolysis to the carboxylic acid is a common metabolic pathway .
  • Kinetic Solubility Assays : Employ shake-flask methods with UV quantification to address discrepancies in bioavailability .
  • SPECT/PET Imaging : Resolve in vivo target engagement conflicts (e.g., TSPO binding in neuroinflammation) using iodine-123 or fluorine-18 radiolabeling .

Q. How can researchers address low yields in C-3 functionalization reactions?

  • Methodology :

  • Catalyst Optimization : Screen Lewis acids (e.g., Zn(OTf)₂ vs. BF₃·Et₂O) to enhance acylation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 20 min) while improving yields by 15–20% .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to prevent side reactions .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Methodology :

  • Rodent Models : Administer 10 mg/kg IV/orally to assess AUC, Cₘₐₓ, and t₁/₂. Use LC-MS/MS for plasma quantification .
  • Cytotoxicity : Test against HEK-293 cells (CC₅₀ > 50 µM) via MTT assays to rule off-target effects .
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 10 µM desirable) .

Q. How to resolve conflicting bioactivity data across different assay platforms?

  • Methodology :

  • Dose-Response Validation : Re-test compounds in orthogonal assays (e.g., fluorescence-based vs. radiometric TSPO binding) .
  • Protein Binding Corrections : Adjust IC₅₀ values using equilibrium dialysis to account for serum protein interference .
  • Strain-Specific Effects : Replicate antitubercular activity in multiple M. tuberculosis strains (e.g., H37Rv vs. clinical isolates) .

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